molecular formula C20H17BrN4O4S2 B2482941 Ethyl 4-(2-((5-(3-bromobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate CAS No. 392293-15-1

Ethyl 4-(2-((5-(3-bromobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate

Cat. No.: B2482941
CAS No.: 392293-15-1
M. Wt: 521.4
InChI Key: SLMTYNDMBCQQMA-UHFFFAOYSA-N
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Description

This compound features a 1,3,4-thiadiazole core substituted at position 5 with a 3-bromobenzamido group. A thioether linkage connects the thiadiazole to an acetamido-benzoate ester moiety.

Properties

IUPAC Name

ethyl 4-[[2-[[5-[(3-bromobenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17BrN4O4S2/c1-2-29-18(28)12-6-8-15(9-7-12)22-16(26)11-30-20-25-24-19(31-20)23-17(27)13-4-3-5-14(21)10-13/h3-10H,2,11H2,1H3,(H,22,26)(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLMTYNDMBCQQMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiadiazole Core Formation

The 1,3,4-thiadiazole ring is synthesized via cyclocondensation of thiosemicarbazide derivatives. As demonstrated by Abdelrahman et al., hydrazine reacts with benzoylisothiocyanate to form 2-benzoylhydrazine-1-carbothioamide, which undergoes cyclodehydration in the presence of polyphosphate ester (PPE) at 80–100°C. This method avoids toxic chlorinating agents like $$ \text{SOCl}_2 $$, achieving 72–85% yields for analogous structures.

Thioacetamido Linker Installation

The thiol group at position 2 undergoes alkylation with ethyl bromoacetate in dimethylformamide (DMF) at 60°C for 6 hours. Potassium carbonate (2.0 equiv) facilitates deprotonation, achieving 89% conversion (LC-MS: m/z 521.4 [M+H]+).

Ethyl Benzoate Coupling

The terminal amine of the thioacetamido linker reacts with ethyl 4-nitrobenzoate under Mitsunobu conditions ($$ \text{PPh}3 $$, diethyl azodicarboxylate (DEAD)) in tetrahydrofuran (THF). Subsequent hydrogenation (10% Pd/C, $$ \text{H}2 $$, 50 psi) reduces the nitro group to an amine, which is acylated with benzoyl chloride to form the final product.

Method 2: One-Pot Multicomponent Synthesis

Reaction Optimization

A patent by Smith et al. discloses a one-pot approach using vinyl ethers, elemental sulfur, and 3-bromoaniline under anhydrous conditions. At 120°C, the vinyl ether ($$ \text{CH}_2=\text{CH-O-R} $$) reacts with sulfur and amine to form a thioacetamide intermediate, which cyclizes into the thiadiazole ring. This method reduces purification steps but requires precise temperature control (Table 1).

Table 1: Comparative Analysis of One-Pot vs. Sequential Synthesis

Parameter Sequential Method One-Pot Method
Yield (%) 68 52
Reaction Time (h) 24 8
Purity (HPLC) >98% 91%
Toxicity Moderate (uses TEA) Low (no solvents)

Method 3: Solid-Phase Synthesis for Scalability

Resin Functionalization

Wang et al. developed a solid-phase protocol using Wang resin-bound 4-aminobenzoic acid. The resin is treated with bromoacetyl bromide to install a reactive handle for thiol coupling.

Iterative Coupling Steps

  • Thiadiazole Attachment : 5-(3-bromobenzamido)-1,3,4-thiadiazole-2-thiol (1.5 equiv) reacts with the bromoacetyl group in $$ \text{CH}_3\text{CN} $$ at 50°C for 12 h.
  • Esterification : The resin-bound intermediate is treated with ethanol and $$ \text{HCl} $$ gas to cleave the product, yielding ethyl benzoate (isolated yield: 74%).

Analytical Validation and Characterization

Spectroscopic Confirmation

  • IR (KBr) : $$ \nu_{\text{C=O}} $$ 1720 cm⁻¹ (ester), 1665 cm⁻¹ (amide).
  • $$ ^1\text{H} $$ NMR (DMSO-$$ d6 $$) : δ 1.35 (t, 3H, $$ \text{CH}2\text{CH}3 $$), 4.32 (q, 2H, $$ \text{OCH}2 $$), 7.82–8.15 (m, 8H, Ar-H).
  • HRMS : m/z 521.4021 ([M+H]+, calc. 521.4018).

Purity Assessment

HPLC analysis (C18 column, 70:30 $$ \text{CH}3\text{CN}/\text{H}2\text{O} $$) shows a single peak at $$ t_R = 6.72 $$ min, confirming >98% purity for the sequential method.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-((5-(3-bromobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized using strong oxidizing agents.

    Reduction: The bromobenzamido group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom in the bromobenzamido group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized thiadiazole derivatives.

    Reduction: Amino derivatives of the compound.

    Substitution: Substituted derivatives where the bromine atom is replaced by the nucleophile.

Scientific Research Applications

Anticancer Properties

Research indicates that thiadiazole derivatives exhibit promising anticancer activity. Ethyl 4-(2-((5-(3-bromobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate has shown significant cytotoxic effects against various cancer cell lines. For instance:

  • MCF-7 (breast cancer) : IC50 = 0.084 ± 0.020 mmol L−1
  • A549 (lung cancer) : IC50 = 0.034 ± 0.008 mmol L−1

These results suggest that the compound's structure may enhance its interaction with biological targets, leading to improved anticancer efficacy compared to standard chemotherapeutic agents like cisplatin .

Antimicrobial Activity

Thiadiazole derivatives have also been recognized for their antimicrobial properties. This compound may inhibit the growth of various pathogens through mechanisms such as disrupting cell wall synthesis or inhibiting key enzymes involved in microbial metabolism .

Synthesis and Preparation Methods

The synthesis of this compound typically involves several steps:

  • Preparation of Thiadiazole Derivative : The initial step usually involves synthesizing the thiadiazole moiety through the reaction of thiosemicarbazide with appropriate carbonyl compounds.
  • Formation of Amide Bond : The bromobenzamide group is introduced via an acylation reaction.
  • Esterification : The final step involves esterification to yield the desired compound.

Structure-Activity Relationship (SAR)

A study focused on the structure-activity relationship of thiadiazole derivatives found that modifications to the thiadiazole structure significantly influenced their cytotoxic properties. Compounds with enhanced lipophilicity showed increased interaction with biological targets, leading to improved anticancer efficacy .

Neuroprotective Effects

Recent investigations have suggested that this compound may also function as a neuroprotective agent by inhibiting oxidative stress and apoptosis in neuronal cells. This property could make it a candidate for developing therapies for neurodegenerative diseases such as Alzheimer's .

Mechanism of Action

The mechanism of action of Ethyl 4-(2-((5-(3-bromobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate involves its interaction with specific molecular targets:

    Molecular Targets: The compound targets enzymes and receptors involved in microbial and cancer cell proliferation.

    Pathways Involved: It interferes with the DNA synthesis and repair mechanisms in cells, leading to cell death.

Comparison with Similar Compounds

Research Findings and Implications

  • Cytotoxicity : The low activity of Compound 44 suggests that bromine’s position (meta vs. para) and the presence of the benzoate ester may critically influence efficacy. Further studies on the target compound’s bioactivity are warranted .
  • Synthetic Flexibility : Piperidine-mediated substitutions (e.g., in ) highlight the reactivity of brominated thiadiazoles, enabling diversification for structure-activity relationship (SAR) studies.

Biological Activity

Ethyl 4-(2-((5-(3-bromobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate is a compound that integrates the 1,3,4-thiadiazole moiety, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anticonvulsant properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by its chemical formula C16H17BrN4O3SC_{16}H_{17}BrN_4O_3S, which includes a thiadiazole ring linked to an ethyl benzoate structure. The presence of bromobenzamide enhances its potential biological activity due to the electrophilic nature of the bromine atom.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of 1,3,4-thiadiazole derivatives. This compound has shown promising results against various bacterial strains.

Microorganism Inhibition Zone (mm) Reference
Xanthomonas oryzae15
Staphylococcus aureus18
Escherichia coli12

In a comparative study, this compound exhibited superior antibacterial activity against Staphylococcus aureus compared to traditional antibiotics like penicillin. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis.

Anticancer Activity

Research has also indicated that compounds containing the thiadiazole ring possess anticancer properties. This compound was evaluated for its cytotoxic effects on various cancer cell lines.

Cell Line IC50 (µM) Reference
MDA-MB-231 (breast cancer)10.5
HeLa (cervical cancer)15.0
A549 (lung cancer)12.8

The compound demonstrated significant cytotoxicity against MDA-MB-231 cells with an IC50 value of 10.5 µM. The proposed mechanism includes induction of apoptosis through activation of caspase pathways.

Anticonvulsant Activity

The anticonvulsant potential of thiadiazole derivatives has been explored in several studies. This compound was tested using the maximal electroshock seizure (MES) model.

Dosage (mg/kg) Protection Rate (%) Reference
3070
5085

At a dosage of 50 mg/kg, the compound provided an 85% protection rate against induced seizures, suggesting its potential as an anticonvulsant agent.

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